molecular formula C6H10O3 B12714428 2H-Pyran-2-one, tetrahydro-methoxy- CAS No. 194937-64-9

2H-Pyran-2-one, tetrahydro-methoxy-

Cat. No.: B12714428
CAS No.: 194937-64-9
M. Wt: 130.14 g/mol
InChI Key: VOFMHQODLFWCNL-UHFFFAOYSA-N
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Description

2H-Pyran-2-one, tetrahydro-methoxy- is a saturated lactone derivative of the 2H-pyran-2-one scaffold, characterized by a six-membered oxygen-containing ring with a methoxy (-OCH₃) substituent. The tetrahydro designation indicates full saturation of the pyran ring, distinguishing it from aromatic 2H-pyran-2-ones. This compound is structurally related to natural and synthetic lactones, which are notable for their diverse bioactivities, including antimicrobial, antifungal, and cytotoxic properties . Its molecular formula is typically C₆H₁₀O₃ (if methoxy is at C-4) or C₁₂H₁₄O₃ (if substituted with a methoxyphenyl group), with variations depending on the substituent pattern .

Properties

CAS No.

194937-64-9

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

3-methoxyoxan-2-one

InChI

InChI=1S/C6H10O3/c1-8-5-3-2-4-9-6(5)7/h5H,2-4H2,1H3

InChI Key

VOFMHQODLFWCNL-UHFFFAOYSA-N

Canonical SMILES

COC1CCCOC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-delta-valerolactone typically involves the cyclization of a hydroxy acid. One common method is the esterification of 3-hydroxyvaleric acid followed by intramolecular cyclization to form the lactone ring. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux conditions to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 3-methoxy-delta-valerolactone can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves the continuous feeding of reactants into the reactor, where the esterification and cyclization reactions occur simultaneously. The product is then purified using distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-delta-valerolactone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the lactone to its corresponding diol.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: 3-methoxyvaleric acid.

    Reduction: 3-methoxy-1,5-pentanediol.

    Substitution: Various substituted lactones depending on the nucleophile used.

Scientific Research Applications

3-methoxy-delta-valerolactone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and as a flavoring agent in the food industry.

Mechanism of Action

The mechanism of action of 3-methoxy-delta-valerolactone involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze the hydrolysis of the lactone ring, leading to the formation of hydroxy acids. These hydroxy acids can then participate in various metabolic pathways. The compound’s effects are mediated through its ability to undergo chemical transformations that produce biologically active metabolites.

Comparison with Similar Compounds

Substituent Variations

  • 6-Alkyl Derivatives : Compounds like 6-propyl-2H-pyran-2-one (CAS 698-76-0) and 6-hexyl-2H-pyran-2-one (CAS 710-04-3) feature alkyl chains at the C-6 position. These substituents enhance lipophilicity, influencing membrane permeability and bioactivity .
  • Hydroxyl/Carbonyl Derivatives : (S,E)-6-(4-hydroxy-3-oxopent-1-en-1-yl)-2H-pyran-2-one (IC₅₀: 84.5 μM against A549 cells) demonstrates that hydroxyl and carbonyl groups at C-3' and C-4' significantly enhance cytotoxicity compared to methoxy-substituted analogs .
  • Unsaturated Side Chains : 2H-Pyran-2-one, tetrahydro-6-(2-pentenyl)- (Z)- (from Solanum tuberosum) contains an unsaturated side chain, which is crucial for its role as a fragrance precursor and antimicrobial agent .

Methoxy vs. Other Functional Groups

  • For example, 2H-Pyran-2-one, tetrahydro-6-(4-methoxyphenyl)- (CAS 122346-00-3) has a molecular weight of 206.24 g/mol and a polar surface area (PSA) of 44.76 Ų, indicating moderate polarity .
  • Hydroxy Substitution : 2H-Pyran-2-one, tetrahydro-4-hydroxy-4-methyl- (from Papaver decaisnei) exhibits higher polarity (PSA: ~66 Ų), enhancing solubility but limiting membrane penetration .

Physical and Thermodynamic Properties

Compound Name Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Vapor Pressure (kPa)
2H-Pyran-2-one, tetrahydro-6-propyl- (CAS 698-76-0) 142.20 338–348 (predicted) 0.98 0.05 at 338.2 K
2H-Pyran-2-one, tetrahydro-6-(4-methoxyphenyl)- (CAS 122346-00-3) 206.24 459.2 (predicted) 1.146 N/A
2H-Pyran, tetrahydro-2-methoxy (CAS 6581-66-4) 116.16 N/A N/A ΔrH° = -108.3 kJ/mol (hydrogenation)

Cytotoxicity

  • Carbonyl-Containing Analogs : Compound 1 (IC₅₀: 28.20 μM against A549 cells) outperforms its hydroxy analog (IC₅₀: 84.5 μM), highlighting the critical role of the C-4' carbonyl group in enhancing cytotoxicity .
  • Methoxy Derivatives: Limited direct cytotoxicity data are available for methoxy-substituted 2H-pyran-2-ones, but related compounds like 6-(4-methoxyphenyl) derivatives are hypothesized to exhibit moderate activity due to reduced electrophilicity .

Antimicrobial Activity

  • Alkyl Derivatives : 6-Heptyl-2H-pyran-2-one from Trichoderma spp. shows antifungal activity against Botrytis cinerea, attributed to its long alkyl chain enhancing membrane disruption .
  • Methoxy-Phenyl Derivatives: Analogous to benzyl benzoate (identified in Solanum incanum), methoxy-substituted pyranones may act as antimicrobial agents by interfering with microbial enzyme systems .

Antioxidant Properties

  • Terpenoid Analogs: Thunbergol (a terpene from Solanum dasyphyllum) exhibits notable antioxidant activity, suggesting that methoxy groups in pyranones could similarly scavenge free radicals .

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